4-{[4-(2-ADAMANTYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL
Overview
Description
4-{[4-(2-ADAMANTYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound that features an adamantyl group attached to a piperazine ring, which is further connected to a dimethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-ADAMANTYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting with the preparation of the adamantyl group and its subsequent attachment to the piperazine ring. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce an intermediate, which is then reacted with a piperazine derivative under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as catalytic coupling, Grignard reactions, and Suzuki-Miyaura coupling are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-ADAMANTYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the adamantyl or piperazine groups.
Substitution: Halogenation or alkylation reactions can occur at the phenolic or piperazine sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the phenolic or piperazine rings .
Scientific Research Applications
4-{[4-(2-ADAMANTYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-{[4-(2-ADAMANTYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological targets, potentially modulating their activity. The phenolic group may participate in hydrogen bonding or other interactions that contribute to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(1S,5S)-Adamantan-2-yl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol
- 4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-2,6-DIMETHOXYPHENOL
Uniqueness
Compared to similar compounds, 4-{[4-(2-ADAMANTYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL stands out due to its unique combination of the adamantyl group with the piperazine and dimethoxyphenol moieties. This unique structure imparts specific properties, such as enhanced stability and potential bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[[4-(2-adamantyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-27-20-12-17(13-21(28-2)23(20)26)14-24-3-5-25(6-4-24)22-18-8-15-7-16(10-18)11-19(22)9-15/h12-13,15-16,18-19,22,26H,3-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSITHGDVCVKRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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